Cas no 82878-62-4 (4-(Difluoromethyl)pyridine)

4-(Difluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a difluoromethyl group at the 4-position of the pyridine ring. This structural feature enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the difluoromethyl group can impart improved metabolic stability and bioavailability to target molecules. The compound’s reactivity allows for selective functionalization, making it valuable in cross-coupling reactions and nucleophilic substitutions. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications. The difluoromethyl moiety also contributes to unique electronic effects, facilitating its use in the development of advanced materials and bioactive compounds.
4-(Difluoromethyl)pyridine structure
4-(Difluoromethyl)pyridine structure
Product Name:4-(Difluoromethyl)pyridine
CAS No:82878-62-4
MF:C6H5F2N
MW:129.107408285141
MDL:MFCD11226631
CID:988298
PubChem ID:329764801
Update Time:2025-06-07

4-(Difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 4-(difluoromethyl)- (9CI)
    • 4-(DIFLUOROMETHYL)PYRIDINE
    • 4-difluoromethylpyridine
    • 4-(Difluoromethyl)pyridine, 97%
    • SCHEMBL6632463
    • FT-0686352
    • MFCD11226631
    • pyridine, 4-(difluoromethyl)-
    • AKOS005259157
    • DTXSID30348740
    • EN300-367482
    • 82878-62-4
    • CHEMBL5192798
    • MS-20507
    • 4-(Difluoromethyl)pyridine stabilized over potassium carbonate
    • InChI=1/C6H5F2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6
    • STL556635
    • BBL102827
    • DB-278321
    • G85809
    • DTXCID60299812
    • 4-(Difluoromethyl)pyridine
    • MDL: MFCD11226631
    • Inchi: 1S/C6H5F2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H
    • InChI Key: XPNKTOPRNGWNCL-UHFFFAOYSA-N
    • SMILES: FC(C1C=CN=CC=1)F

Computed Properties

  • Exact Mass: 129.03900549g/mol
  • Monoisotopic Mass: 129.03900549g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 79.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.207 g/mL at 25 °C
  • Flash Point: Degrees Fahrenheit:123.8°F
    Degrees Celsius:51°C
  • Refractive Index: n20/D 1.463

4-(Difluoromethyl)pyridine Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 1993C 3 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • HazardClass:3

4-(Difluoromethyl)pyridine Pricemore >>

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